Cas no 190067-65-3 (5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-)

5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-
- 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic acid
- 2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid
- DB-291657
- 190067-65-3
- SCHEMBL979646
- MFCD26395570
- 2-(2-HYDROXYPROPAN-2-YL)-1-BENZOFURAN-5-CARBOXYLIC ACID
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- MDL: MFCD26395570
- Inchi: InChI=1S/C12H12O4/c1-12(2,15)10-6-8-5-7(11(13)14)3-4-9(8)16-10/h3-6,15H,1-2H3,(H,13,14)
- InChI Key: LYUNYAGVRWTGEB-UHFFFAOYSA-N
- SMILES: CC(C)(O)c1cc2cc(ccc2o1)C(O)=O
Computed Properties
- Exact Mass: 220.07356
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7Ų
- XLogP3: 1.6
Experimental Properties
- PSA: 70.67
5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB470344-1g |
2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid; . |
190067-65-3 | 1g |
€651.60 | 2025-02-13 | ||
abcr | AB470344-1 g |
2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid |
190067-65-3 | 1g |
€651.60 | 2023-07-18 | ||
abcr | AB470344-5g |
2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid; . |
190067-65-3 | 5g |
€1846.50 | 2025-02-13 |
5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
Additional information on 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-
5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-: A Comprehensive Overview
5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, with a CAS number of 190067-65-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its benzofuran core structure and functionalized with a 2-(1-hydroxy-1-methylethyl) group, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The benzofuran moiety is a prominent feature in many bioactive molecules, contributing to their pharmacological properties. The presence of the carboxylic acid group at the 5-position and the 2-(1-hydroxy-1-methylethyl) substituent enhances the compound's reactivity and interaction with biological targets. This unique structural configuration makes it a valuable candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in compounds that can modulate enzymatic activities and signaling pathways relevant to human health. The 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- molecule has been studied for its potential role in inhibiting specific enzymes that are implicated in various diseases. For instance, research has indicated that this compound may interact with cytochrome P450 enzymes, which are crucial in metabolizing a wide range of pharmaceuticals.
The 2-(1-hydroxy-1-methylethyl) group, also known as isobutyl alcohol moiety, plays a critical role in determining the compound's solubility and bioavailability. This feature is particularly important in drug design, as it can influence how the molecule is absorbed, distributed, metabolized, and excreted by the body. Studies have shown that such structural elements can enhance the pharmacokinetic properties of a drug candidate, making it more effective and less toxic.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interactions of 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator. These findings are particularly exciting for the development of targeted therapies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and hydroxymethylation techniques, to construct the benzofuran core structure efficiently. The introduction of the carboxylic acid group and the isobutyl alcohol moiety has been achieved through selective functionalization methods.
In terms of biological activity, preliminary studies have suggested that 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- may exhibit anti-inflammatory properties. The compound's ability to interact with inflammatory pathways has been observed in cell-based assays, where it demonstrated reduced levels of pro-inflammatory cytokines. This finding opens up possibilities for its use in developing treatments for chronic inflammatory diseases.
The pharmaceutical industry is increasingly interested in natural product-inspired compounds due to their unique structures and biological activities. The benzofuran scaffold is commonly found in many natural products known for their therapeutic effects. By modifying this core structure, researchers aim to develop novel molecules with enhanced pharmacological properties. The 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- molecule represents an excellent example of such an approach.
Ongoing research is focused on understanding the mechanisms by which this compound exerts its effects at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to elucidate its three-dimensional structure and interactions with biological targets. These studies will provide valuable insights into how the compound functions and guide further optimization efforts.
The potential applications of 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)- extend beyond drug development. It has shown promise as a tool compound in biochemical research, helping scientists understand enzyme mechanisms and explore new therapeutic strategies. Additionally, its unique structural features make it a valuable building block for synthesizing more complex molecules with tailored properties.
In conclusion, the compound 5-Benzofurancarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, CAS no. 190067-65-3, is a fascinating molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further exploration. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an important role in the development of novel therapeutic agents.
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